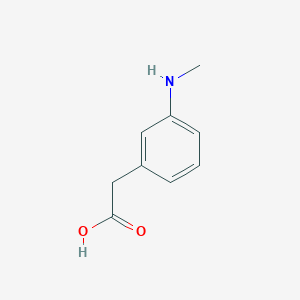

2-(3-(Methylamino)phenyl)acetic acid

Description

2-(3-(Methylamino)phenyl)acetic acid is a phenylacetic acid derivative featuring a methylamino substituent at the meta position of the aromatic ring. Its molecular formula is C₉H₁₁NO₂ (molecular weight: 165.19 g/mol), comprising a carboxylic acid group directly attached to the phenyl ring and a methylamino group at the 3-position. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug design.

Propriétés

Formule moléculaire |

C9H11NO2 |

|---|---|

Poids moléculaire |

165.19 g/mol |

Nom IUPAC |

2-[3-(methylamino)phenyl]acetic acid |

InChI |

InChI=1S/C9H11NO2/c1-10-8-4-2-3-7(5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |

Clé InChI |

BSWPWRSFDJZFSK-UHFFFAOYSA-N |

SMILES canonique |

CNC1=CC=CC(=C1)CC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylamino)phenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with methylamine. This reaction typically requires a catalyst, such as mercury aluminum amalgam, to facilitate the reduction of the resulting N-methylimine intermediate . The reaction conditions often include a temperature range of 10°C to 30°C and the use of solvents like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of 2-(3-(Methylamino)phenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate purification steps, such as crystallization or chromatography, to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-(Methylamino)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

2-(3-(Methylamino)phenyl)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is utilized in the production of fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of 2-(3-(Methylamino)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or signaling pathways, exerting various biological effects .

Comparaison Avec Des Composés Similaires

Positional Isomers: [4-(Methylamino)phenyl]acetic Acid

- Structure: The methylamino group is at the para position (4-position) of the phenyl ring instead of the meta position .

- Molecular Formula: C₉H₁₁NO₂ (identical to the target compound).

- Key Differences :

- Electronic Effects : Para substitution may alter electron distribution, affecting acidity (pKa) and hydrogen-bonding capacity.

- Biological Activity : Positional isomerism can influence receptor binding; para-substituted analogs may exhibit divergent pharmacokinetic profiles compared to meta-substituted derivatives.

Substitution on the Acetic Acid Chain: 2-(Methylamino)-2-phenylacetic Acid Hydrochloride

- Structure: The methylamino group is attached to the α-carbon of the acetic acid chain rather than the phenyl ring .

- Molecular Formula: C₉H₁₂ClNO₂ (as hydrochloride salt).

- Key Differences: Acidity: The α-methylamino group increases steric hindrance and may reduce acidity compared to the phenyl-linked carboxylic acid. Solubility: The hydrochloride salt enhances water solubility, which is critical for bioavailability.

Extended Functional Groups: 2-[Methyl(2-phenylacetyl)amino]acetic Acid

- Structure: A phenylacetyl group is appended to the methylamino nitrogen, forming a branched structure .

- Molecular Formula: C₁₁H₁₃NO₃ (molecular weight: 207.23 g/mol).

- Metabolic Stability: The amide linkage may resist enzymatic hydrolysis, prolonging half-life compared to carboxylic acid derivatives.

Trifluoromethyl Substitution: 2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic Acid

Amino Acid Derivatives: (2S)-3-(4-Hydroxyphenyl)-2-[2-(methylamino)acetamido]propanoic Acid Hydrochloride

- Structure: A hybrid structure combining phenylacetic acid with amino acid motifs .

- Molecular Formula : C₁₂H₁₇ClN₂O₄ (molecular weight: 300.73 g/mol ).

- Key Differences: Transport Mechanisms: Resemblance to natural amino acids may facilitate uptake via amino acid transporters. Complexity: The additional hydroxyl and amide groups introduce hydrogen-bonding sites, affecting solubility and target interactions.

Comparative Data Table

Key Research Findings

- Positional Isomerism : Meta-substituted analogs (e.g., target compound) may exhibit higher receptor affinity in certain kinase inhibition assays compared to para-substituted derivatives due to optimal spatial alignment .

- Salt Forms: Hydrochloride salts (e.g., ) enhance aqueous solubility by >50% compared to free acids, critical for intravenous formulations .

- Fluorine Effects : Trifluoromethyl-substituted analogs demonstrate 2–3-fold longer plasma half-lives in rodent models, attributed to reduced CYP450-mediated oxidation .

- Structural Complexity : Branched derivatives (e.g., ) show improved blood-brain barrier penetration in vitro but may face challenges in renal clearance due to increased molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.